![molecular formula C17H21NO2 B3052664 N-benzyl-3-(4-methoxyphenoxy)propan-1-amine CAS No. 433947-02-5](/img/structure/B3052664.png)
N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Overview
Description
“N-benzyl-3-(4-methoxyphenoxy)propan-1-amine” is a chemical compound with the molecular formula C17H21NO2 . It is used in organic synthesis and contributes to the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The InChI code for “N-benzyl-3-(4-methoxyphenoxy)propan-1-amine” is 1S/C17H21NO2.ClH/c1-19-16-8-10-17 (11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15;/h2-4,6-11,18H,5,12-14H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-benzyl-3-(4-methoxyphenoxy)propan-1-amine” is a solid at room temperature . It has a molecular weight of 271.35 g/mol. The hydrochloride salt form of the compound has a molecular weight of 307.82 .Scientific Research Applications
Synthesis and Material Science:
- The compound was utilized in a regioselective Mannich reaction of phenolic substrates, which led to the synthesis of new chitosan derivatives with improved solubility in organic solvents. This process involved a one-pot introduction of N-benzyl side chains to chitosan, demonstrating the compound's utility in chemical synthesis and material science (Omura et al., 2001).
Biological Applications and Therapeutic Potential:
- The compound, as a nitrogen analog of stilbene, was identified as a potent inhibitor of melanin production. It showed potential as a skin whitening agent due to its ability to inhibit tyrosinase activity and UV-blocking effects, indicating its relevance in dermatological research and potential therapeutic applications (Choi et al., 2002).
Crystallography and Structural Analysis:
- Detailed structural analysis of related compounds was conducted, contributing to the understanding of molecular geometries and intermolecular interactions, which is crucial in fields like crystallography and materials science (Chernyshev et al., 2009).
Polymeric Material Development:
- The compound was involved in the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and antibacterial, antifungal properties, indicating its role in the development of advanced materials with potential medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Research:
- Aminomethoxy derivatives of related compounds synthesized from the compound were found to be efficient antimicrobial agents, demonstrating the compound's significance in the development of new antiseptics for medical use (Jafarov et al., 2019).
properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-8-10-17(11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYTXDKFVVHKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCNCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395530 | |
Record name | N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | |
CAS RN |
433947-02-5 | |
Record name | N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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